spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one
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Overview
Description
Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is a heterocyclic compound that features a unique spiro structure, combining pyrano and pyridine rings with a cyclohexane moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is the cannabinoid 2 receptor (CB2R) . The CB2R is a promising therapeutic target for pulmonary fibrosis (PF) and other fibrotic diseases .
Mode of Action
Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one binds to the CB2R with high affinity . This binding triggers a series of biochemical reactions that lead to the inhibition of the inflammatory response and the upregulation of CB2R expression in alveolar epithelial cells .
Biochemical Pathways
The compound affects the Nrf2-Smad7 pathway . This pathway is involved in the regulation of oxidative stress and inflammation, which are key factors in the development of pulmonary fibrosis . By modulating this pathway, the compound can inhibit lung alveolar epithelial-to-mesenchymal transition (EMT), a key process in the development of fibrosis .
Pharmacokinetics
The compound’s high affinity for the cb2r suggests that it may have good bioavailability
Result of Action
The compound’s action results in significant amelioration of lung injury, inflammation, and fibrosis in a rat model of PF induced by bleomycin . It inhibits the inflammatory response, at least partially, through modulating macrophages polarization . It also inhibits lung alveolar EMT, a key process in the development of fibrosis .
Action Environment
The action of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one can be influenced by various environmental factors. For instance, the presence of light can accelerate the reaction . Additionally, the compound’s action may be influenced by the presence of other chemical compounds in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one typically involves multicomponent reactions. One common method is the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This intermediate is then treated with acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including benign catalysts and solvent-free conditions, are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original spiro compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]pyridine derivatives: These compounds share a similar core structure but lack the spiro cyclohexane moiety.
Spiro-pyrano[2,3-c]pyrazole derivatives: These compounds have a similar spiro structure but with a pyrazole ring instead of a pyridine ring.
Uniqueness
Spiro[3H-pyrano[2,3-b]pyridine-2,1’-cyclohexane]-4-one is unique due to its combination of a spiro structure with pyrano and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-11-9-13(6-2-1-3-7-13)16-12-10(11)5-4-8-14-12/h4-5,8H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNXZPHFHFSONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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